1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
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Overview
Description
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, including pyridine and pyrrolopyridine derivatives, are central to medicinal chemistry due to their diverse biological activities. These compounds are involved in the synthesis of bioactive molecules targeting a wide range of human diseases. The pyrrolidine ring, a core structure in many drug candidates, is praised for its stereochemistry and the ability to explore pharmacophore space effectively (Li Petri et al., 2021).
Synthesis and Reactivity
The synthesis of pyridine and pyrrolopyridine derivatives is a key area of research. Propargylic alcohols have been highlighted as versatile reactants for constructing polycyclic systems, including pyridines and quinolines, which are crucial in drug discovery (Mishra et al., 2022). Additionally, the reactivity of diketopyrrolopyrroles, compounds related to the pyrrolopyridine family, has been extensively studied for their potential in producing high-quality dyes and materials for electronics and fluorescence imaging (Grzybowski & Gryko, 2015).
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the FGFRs . This interaction results in the inhibition of FGFRs, thereby affecting their downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Future Directions
The future research directions for 1-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives could involve further exploration of their biological activity and potential applications in drug development . Given their demonstrated activity against targets like FGFR, these compounds could be further optimized and evaluated for their therapeutic potential .
Biochemical Analysis
Cellular Effects
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been found to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
More in vitro or in vivo studies are needed to understand these aspects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have yet to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-4-10-3-2-9(8)11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIHPDWYJDXDOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.